An In-depth Technical Guide to 1-Boc-3-aminomethyl-3-methoxyazetidine: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide to 1-Boc-3-aminomethyl-3-methoxyazetidine: A Versatile Building Block for Modern Drug Discovery
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 1-Boc-3-aminomethyl-3-methoxyazetidine, a key building block for researchers, medicinal chemists, and professionals in drug development. This document is intended to serve as a detailed resource, offering not just data, but also insights into the strategic value of this unique trifunctional scaffold.
Introduction: The Rise of Substituted Azetidines in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a distinct advantage over more flexible aliphatic chains or larger ring systems, allowing for precise vectoral orientation of substituents to probe biological space. The introduction of substituents at the 3-position of the azetidine ring has been a particularly fruitful strategy for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. 1-Boc-3-aminomethyl-3-methoxyazetidine represents a sophisticated iteration of this scaffold, offering three distinct points for chemical modification, making it a highly valuable and versatile building block in the synthesis of complex molecular architectures.
Molecular Structure and Chemical Identity
1-Boc-3-aminomethyl-3-methoxyazetidine is characterized by a central azetidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The 3-position of the ring is geminally disubstituted with an aminomethyl group and a methoxy group.
Structural Diagram
Caption: 2D Structure of 1-Boc-3-aminomethyl-3-methoxyazetidine.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1392804-77-1 | [1] |
| Molecular Formula | C10H20N2O3 | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| SMILES | COC1(CN)CN(C(=O)OC(C)(C)C)C1 | [1][2] |
| InChI Key | WFBNSXNNEABLBC-UHFFFAOYSA-N | [3] |
Note: A related CAS number, 1392803-97-2, also appears in chemical databases for a compound with a similar name ("3-(Boc-aminomethyl)-3-methoxyazetidine"). It is plausible that these numbers refer to the same compound, potentially with one being a salt or a different grade.[4]
Physicochemical and Spectroscopic Properties
Detailed experimental data for the physical properties of 1-Boc-3-aminomethyl-3-methoxyazetidine are not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | Colorless to light yellow oil or low-melting solid | Based on similar Boc-protected azetidines. |
| Boiling Point | > 250 °C | Estimated based on the non-methoxylated analog.[5] |
| Density | ~1.1 g/mL | Estimated based on the non-methoxylated analog.[5] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | Typical for Boc-protected amines. |
| Stability | Stable under standard conditions. The Boc group is labile to strong acids. | The azetidine ring can be susceptible to ring-opening under certain conditions. |
Spectroscopic Data
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¹H NMR: The spectrum would be expected to show signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methoxy protons (a singlet around 3.3 ppm), and distinct signals for the non-equivalent methylene protons of the azetidine ring and the aminomethyl group.
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¹³C NMR: The spectrum would feature signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc group, the quaternary carbon at the 3-position of the azetidine ring, the methoxy carbon, and the carbons of the azetidine ring and the aminomethyl group.
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Mass Spectrometry (MS): The ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.15.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aliphatic and methoxy groups, a strong C=O stretching for the carbamate of the Boc group, and C-N and C-O stretching vibrations.
Synthesis and Manufacturing
A definitive, published, step-by-step synthesis for 1-Boc-3-aminomethyl-3-methoxyazetidine is not widely available. However, a plausible and logical synthetic route can be constructed based on established organic chemistry principles and published syntheses of related azetidine derivatives. The proposed pathway highlights the strategic introduction of the key functional groups.
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a suitable azetidine precursor. A likely approach involves the initial construction of the 3-methoxy-3-cyanoazetidine intermediate, followed by reduction of the nitrile to the primary amine.
Caption: Proposed synthetic workflow for 1-Boc-3-aminomethyl-3-methoxyazetidine.
Detailed Experimental Protocol (Hypothetical)
Step 1a: Cyanosilylation of 1-Boc-3-azetidinone
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To a solution of 1-Boc-3-azetidinone (1 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add zinc iodide (0.1 equivalents).
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Slowly add trimethylsilyl cyanide (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous sodium bicarbonate.
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Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 1-Boc-3-hydroxy-3-cyanoazetidine, which may be used directly in the next step.
Step 1b: Methylation of the Tertiary Alcohol
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To a solution of crude 1-Boc-3-hydroxy-3-cyanoazetidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise.
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Stir the mixture at 0 °C for 30 minutes.
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Add methyl iodide (2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Carefully quench the reaction with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the residue by flash column chromatography to afford 1-Boc-3-methoxy-3-cyanoazetidine.
Step 2: Reduction of the Nitrile
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To a solution of 1-Boc-3-methoxy-3-cyanoazetidine (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, carefully add lithium aluminum hydride (2-3 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4-8 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
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Filter the resulting precipitate and wash with THF or ethyl acetate.
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Concentrate the filtrate to yield 1-Boc-3-aminomethyl-3-methoxyazetidine. Further purification may be achieved by column chromatography if necessary.
Causality Behind Experimental Choices:
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The use of a Boc protecting group for the azetidine nitrogen is standard practice to prevent its reactivity as a nucleophile or base in subsequent steps.
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Cyanosilylation is a reliable method for the addition of a cyano group to a ketone, creating a versatile intermediate.
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The methylation of the tertiary alcohol under basic conditions with methyl iodide is a classic Williamson ether synthesis.
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Reduction of the nitrile to the primary amine can be achieved through various methods; lithium aluminum hydride is a powerful reducing agent suitable for this transformation, while catalytic hydrogenation offers a milder alternative.
Applications in Drug Discovery and Development
While specific examples of marketed drugs containing the 1-Boc-3-aminomethyl-3-methoxyazetidine scaffold are not yet prevalent, its utility as a building block in drug discovery programs is clear. The strategic placement of the three functional groups allows for diverse derivatization and its incorporation into larger molecules to explore structure-activity relationships.
A Trifunctional Scaffold for Combinatorial Chemistry
The three key functional groups of 1-Boc-3-aminomethyl-3-methoxyazetidine offer orthogonal handles for chemical modification:
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The Primary Amine (after Boc deprotection): This serves as a key nucleophile for amide bond formation, sulfonamide synthesis, reductive amination, and alkylation, allowing for the introduction of a wide array of side chains.
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The Methoxy Group: While generally stable, it can influence the polarity, solubility, and metabolic stability of the final compound. Its presence also creates a chiral center if the other substituent at the 3-position is different, which is not the case here but is a consideration in analog design.
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The Boc-Protected Nitrogen: The Boc group can be readily removed under acidic conditions to reveal the secondary amine of the azetidine ring. This nitrogen can then be functionalized, for example, by acylation or alkylation, to further elaborate the molecular structure.
Potential Therapeutic Areas
Building blocks with the 3,3-disubstituted azetidine motif have been explored in the development of inhibitors for a variety of biological targets, including:
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Kinases: The rigid azetidine core can serve as a scaffold to orient pharmacophoric groups towards the ATP-binding site of kinases.
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Proteases: The aminomethyl group can be elaborated to interact with the active site of proteases, such as cathepsins or caspases.
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G-Protein Coupled Receptors (GPCRs): The three-dimensional nature of the scaffold is well-suited for mimicking the binding modes of endogenous ligands for GPCRs.
The introduction of the methoxy group can provide advantages in terms of metabolic stability by blocking a potential site of oxidation.
Safety and Handling
Specific safety data for 1-Boc-3-aminomethyl-3-methoxyazetidine is not available. However, based on the data for the closely related compound, 1-Boc-3-(aminomethyl)azetidine, the following precautions should be observed:
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Hazard Classification: Assumed to be harmful if swallowed. May cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
1-Boc-3-aminomethyl-3-methoxyazetidine is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its unique trifunctional nature, combined with the rigid azetidine core, provides an excellent platform for the synthesis of novel and complex molecules with potential therapeutic applications. While detailed public data on this specific compound is still emerging, the logical synthetic routes and the established utility of related scaffolds underscore its potential as a valuable tool for the development of next-generation pharmaceuticals. As the demand for novel chemical matter with well-defined three-dimensional structures continues to grow, the importance of building blocks like 1-Boc-3-aminomethyl-3-methoxyazetidine is set to increase significantly.
References
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Appchem (2023). 1-Boc-3-aminomethyl-3-methoxyazetidine. Available at: [Link]
Sources
- 1. 1392804-77-1|1-Boc-3-aminomethyl-3-methoxyazetidine|BLD Pharm [bldpharm.com]
- 2. 3-(氨基甲基)-3-甲氧基氮杂环丁烷-1-羧酸叔丁酯 | tert-Butyl 3-(aminomethyl)-3-methox | 1392804-77-1 - 乐研试剂 [leyan.com]
- 3. 1-BOC-3-AMINOMETHYL-3-METHOXYAZETIDINE | CymitQuimica [cymitquimica.com]
- 4. 1392803-97-2|3-(Boc-aminomethyl)-3-methoxyazetidine|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
